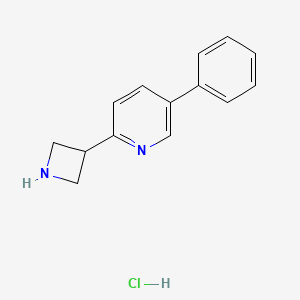
2-(3-Azetidinyl)-5-phenylpyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662349 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of MFCD32662349 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. For instance, the preparation method might involve carbonization followed by sulfonation, which is suitable for producing solid acids under mild conditions .
Analyse Des Réactions Chimiques
MFCD32662349 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the formation of quaternary ammonium cations . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of aromatic amines using water radical cations can yield quaternary ammonium compounds, which are significant in drug development .
Applications De Recherche Scientifique
MFCD32662349 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate cellular processes and interactions. In medicine, MFCD32662349 is explored for its potential therapeutic effects and drug development. Industrial applications include its use in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of MFCD32662349 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
MFCD32662349 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or reactivity profiles. For example, compounds with similar functional groups or molecular frameworks can be considered for comparison. The unique properties of MFCD32662349, such as its stability and reactivity, make it distinct from other compounds in its class .
Propriétés
Formule moléculaire |
C14H15ClN2 |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-phenylpyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13;/h1-7,10,13,15H,8-9H2;1H |
Clé InChI |
FEWGQYHNQHOXGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















